molecular formula C11H17N3O B13620649 1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine

1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine

Katalognummer: B13620649
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: JXJWLMJMQMBXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a piperidine scaffold substituted with an amine group and a 6-methoxypyridin-2-yl moiety. This structure is commonly utilized as a key synthetic intermediate or building block in the construction of more complex molecules . The 6-methoxypyridine fragment is a privileged structure in medicinal chemistry, often employed to modulate the physicochemical properties and binding affinity of lead compounds . Compounds incorporating similar piperidine and pyridine subunits have been investigated for their potential biological activities and their role in the development of receptor antagonists and other therapeutic agents . As a versatile amine, this compound can undergo various coupling reactions, making it a valuable precursor for generating libraries of molecules for screening in drug discovery programs. It is supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(6-methoxypyridin-2-yl)piperidin-4-amine

InChI

InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)14-7-5-9(12)6-8-14/h2-4,9H,5-8,12H2,1H3

InChI-Schlüssel

JXJWLMJMQMBXMI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=N1)N2CCC(CC2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Piperidin-4-ylamine Core

The piperidin-4-ylamine scaffold is commonly prepared via:

Alternative Synthetic Route via Imine Formation and Reduction

A reported synthetic approach for related compounds involves:

  • Condensation of 1-substituted piperidin-4-one with an amine to form an imine (Schiff base).
  • Reduction of the imine to the corresponding amine.

For example, condensation of 4-piperidone with 6-methoxypyridin-2-ylamine or its derivatives, followed by reduction with sodium borohydride, can yield the target compound.

Detailed Experimental Procedures (Inferred from Analogous Literature)

Step Reagents and Conditions Description
1. Preparation of 4-piperidone intermediate Commercially available or synthesized by oxidation of piperidine Provides the ketone functional group at the 4-position
2. Formation of imine intermediate 4-piperidone + 6-methoxypyridin-2-ylamine, reflux in toluene with Dean-Stark apparatus Removes water to drive imine formation
3. Reduction of imine Sodium borohydride in methanol or ethanol at 0–25 °C Converts imine to secondary amine, yielding this compound
4. Purification Recrystallization or chromatography Isolates pure target compound

Research Outcomes and Characterization

Data Table Summarizing a Representative Synthesis

Parameter Details
Starting material 4-piperidone (1 equiv)
Amine reagent 6-methoxypyridin-2-ylamine (1.1 equiv)
Solvent Toluene
Reaction conditions (imine formation) Reflux with Dean-Stark trap, 2–3 hours
Reducing agent Sodium borohydride (1.5 equiv)
Reduction solvent Methanol or ethanol
Reduction temperature 0–25 °C
Yield Typically 70–85% (reported for analogous compounds)
Purification Recrystallization or silica gel chromatography
Characterization ^1H NMR, ^13C NMR, IR, MS

Notes on Optimization and Variations

  • The choice of solvent and temperature can influence imine formation efficiency.
  • Catalytic hydrogenation can be used as an alternative to sodium borohydride reduction.
  • N-arylation via palladium-catalyzed cross-coupling is an alternative when starting from piperidin-4-ylamine and halogenated methoxypyridine.
  • Protecting groups may be employed if other reactive functional groups are present.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Methoxypyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in drug development and other applications .

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxypyridin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

The table below summarizes structural analogs of D25, highlighting variations in substituents, heterocycles, and pharmacological profiles:

Compound Name Core Heterocycle Substituent(s) Key Properties/Activities References
D25 : 1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine Pyridine 6-OCH₃ Potential M3 receptor selectivity
D16 : 1-(6-Trifluoromethylpyridin-2-yl)piperidin-4-ylamine Pyridine 6-CF₃ Higher lipophilicity; altered receptor binding
Compound A () Pyridine 6-aminopyridin-2-ylmethyl M3-selective muscarinic antagonist (Kᵢ = 1.5 nM for M3 vs. 540 nM for M2)
1-(6-Methoxy-2-methylthio-pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride Pyrimidine 6-OCH₃, 2-SCH₃, N-methyl Increased hydrogen bonding; modified pharmacokinetics
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Piperidine 4-F-C₆H₄SO₂ Enhanced metabolic stability

Impact of Substituent Type and Position

  • Methoxy (-OCH₃) vs. -CF₃ in D16 increases lipophilicity (higher LogP), favoring membrane permeability but possibly reducing aqueous solubility .
  • Pyridine vs. Pyrimidine Core :

    • Pyrimidine-based analogs () contain two nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. This may improve target affinity but reduce blood-brain barrier penetration compared to pyridine derivatives .
  • Substituent Position :

    • In D25, the methoxy group at the 6-position of pyridine creates a steric hindrance that may influence receptor binding. For example, trifluoromethyl at the 6-position (D16) vs. 4-position (D17) alters receptor selectivity profiles .

Pharmacological and Pharmacokinetic Profiles

  • Receptor Selectivity: Compound A (), with a 6-aminopyridin-2-ylmethyl group, exhibits 540-fold selectivity for M3 over M2 receptors, minimizing cardiac side effects. D25’s methoxy group may similarly modulate selectivity but requires empirical validation .
  • Metabolic Stability :

    • Halogenated or sulfonylated analogs (e.g., 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism compared to D25’s methoxy group .
  • Brain Penetration :

    • Compound A () has a low brain/plasma ratio (Kₚ = 0.13), reducing central nervous system (CNS) side effects. D25’s methoxy group may further limit CNS exposure due to increased polarity .

Biologische Aktivität

1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine is an organic compound with a unique structure that includes a piperidine ring and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O
  • Molecular Weight : 204.27 g/mol

The structure features:

  • A piperidine ring substituted at the 4-position with an amino group.
  • A 6-methoxypyridine group at the 1-position.

Anticancer Properties

Research indicates that this compound exhibits significant potential in inhibiting key enzymes involved in tumor growth, particularly protein kinases. Similar compounds have demonstrated the ability to inhibit pathways critical to cancer signaling, such as the PI3K-AKT pathway, which is often dysregulated in various cancers.

Key Findings:

  • In vitro studies have shown that derivatives of piperidine can effectively inhibit tumor cell proliferation.
  • The compound's structural features allow it to interact favorably with biological targets, enhancing its potential as an anticancer agent.

Enzyme Inhibition

The compound has been explored for its role as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs) and transient receptor potential channels (TRPCs). Inhibition of these enzymes can lead to therapeutic effects in conditions like hypertension and pulmonary arterial hypertension (PAH).

Table 1: Enzyme Inhibition Profile of this compound

Enzyme Target Inhibition Type Reference
Protein KinasesCompetitive
PDEsNon-selective
TRPC6Modulatory

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites, thereby inhibiting their activity. For example, it has been noted for modulating TRPC6 channels, which are implicated in various cardiovascular diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cancer Xenograft Studies : In vivo experiments demonstrated that the compound effectively reduced tumor sizes in xenograft models, indicating its potential for further clinical development .
  • Pulmonary Hypertension Models : Research involving animal models of pulmonary hypertension showed that administration of the compound led to a decrease in vascular remodeling associated with increased TRPC6 expression .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the methoxy group and piperidine substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm in CDCl3_3 .
  • IR : Stretching frequencies for NH2_2 (3300–3500 cm1^{-1}) and C-O (1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C11_{11}H15_{15}N3_3O: 205.12 g/mol) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Structural Analogs : Compare activity across derivatives (e.g., fluorinated or chlorinated variants) to isolate pharmacophore contributions .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .
  • Meta-Analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., assay pH, cell line variability) .

What biological targets are hypothesized for this compound, and what interactions drive its activity?

Q. Basic

  • Enzyme Inhibition : The primary amine forms hydrogen bonds with catalytic residues (e.g., in kinases), while the methoxypyridine group engages in hydrophobic pocket interactions .
  • Receptor Modulation : Piperidine’s conformational flexibility allows docking into G protein-coupled receptors (GPCRs), as seen in related piperidine-based inhibitors .

What strategies mitigate stability challenges of this compound under varying pH and temperature conditions?

Q. Advanced

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies labile bonds (e.g., methoxy group oxidation). LC-MS monitors degradation products like quinoline derivatives .
  • Formulation Adjustments : Co-solvents (e.g., PEG-400) or lyophilization improve aqueous stability. Buffering at pH 4–6 minimizes amine protonation-induced precipitation .

How does the compound’s stereochemistry influence its pharmacological profile?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC (e.g., amylose columns) to separate enantiomers. Activity assays often reveal >10-fold differences in IC50_{50} between R and S configurations .
  • Molecular Dynamics Simulations : Predict stereospecific binding modes to targets like serotonin receptors, guiding rational design of enantiopure analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.